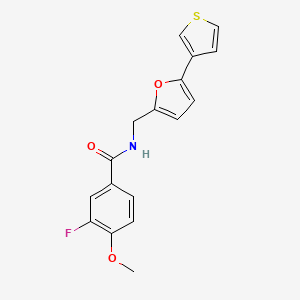
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components and functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds involves strategic intermediate steps and the use of catalyst- and solvent-free conditions, as seen in the microwave-assisted Fries rearrangement for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide . Similarly, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives starts from commercially available precursors, indicating a potential route for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction and DFT calculations are common techniques used to determine the molecular structure of benzamide derivatives, as demonstrated in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These methods would likely be applicable in analyzing the molecular structure of this compound to understand its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through theoretical calculations, such as molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies can predict how the compound might interact with other molecules, which is crucial for understanding its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their fluorescence characteristics and solvatochromism, can be significant for their potential applications. For instance, N-ethoxycarbonylpyrene- and perylene thioamides show tunable fluorescence, which suggests that the compound may also exhibit unique optical properties . Additionally, the synthesis and radiosynthesis of fluorinated benzamide neuroleptics provide insights into the potential for creating radiolabeled compounds for medical imaging .
Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications
3-Fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide and its derivatives demonstrate significant potential in imaging and diagnostic applications, particularly in the context of neurological diseases and cancer. For instance, compounds similar to this chemical structure, featuring fluorine and methoxy groups, have been utilized in positron emission tomography (PET) imaging to assess serotonin 1A receptor densities in Alzheimer's disease patients, revealing significant decreases in receptor densities in the hippocampus and raphe nuclei. This indicates the potential utility of such compounds in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Furthermore, fluorine-18 labeled benzamide analogs, closely related in structure to this compound, have been synthesized for imaging the sigma2 receptor status of solid tumors with PET. These studies have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting the importance of such compounds in cancer diagnostics and potentially in the evaluation of tumor progression or response to therapy (Tu et al., 2007).
Drug Development and Molecular Studies
Compounds with similar structural features are also being explored in the realm of drug development, particularly for their role in binding to specific receptors or enzymes. For example, fluorine-containing benzamide analogs have been investigated for their affinity towards serotonin receptors, which plays a crucial role in the development of antidepressants and other therapeutic agents targeting the central nervous system (Lang et al., 1999). Additionally, the manipulation of methoxy and fluorine groups on the benzamide backbone has shown promise in creating compounds with desirable pharmacokinetic properties and receptor selectivity, underscoring the value of these molecular modifications in medicinal chemistry and drug design.
Antimicrobial and Anti-inflammatory Research
The structural motif of this compound is also found in research targeting antimicrobial and anti-inflammatory applications. Thiourea derivatives, which share functional group similarities, have demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential of such compounds in developing new antimicrobial agents that can overcome the challenges posed by bacterial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Direcciones Futuras
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This includes “3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide” and similar compounds.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Related compounds, such as indole derivatives, have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A .
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCARYMLLOZRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

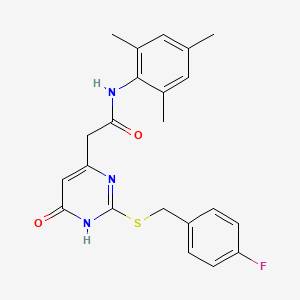
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
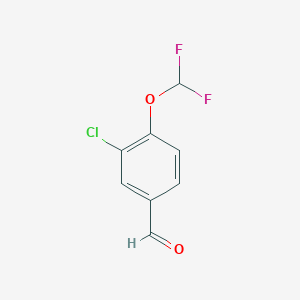
![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
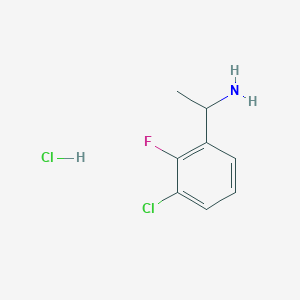

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

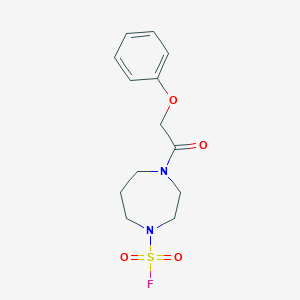
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)
![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)

